Capravirine

Description

Structure

3D Structure

Properties

IUPAC Name |

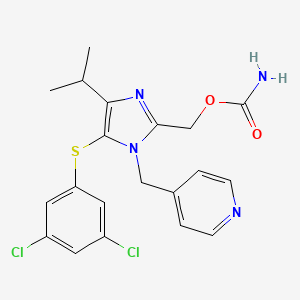

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXCVAGCMNFUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170689 | |

| Record name | Capravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178979-85-6 | |

| Record name | Capravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178979-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of Capravirine: A Technical Review of its Discovery, Synthesis, and Antiviral Profile

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Capravirine (formerly known as S-1153 or AG-1549). This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the discovery, synthesis, mechanism of action, and antiviral activity of this once-promising anti-HIV agent. The development of this compound was a significant effort in the search for more resilient treatments against drug-resistant HIV-1 strains.

This compound, a second-generation NNRTI, emerged as a potent inhibitor of HIV-1 reverse transcriptase (RT).[1] It demonstrated impressive in vitro activity against both laboratory and clinical isolates of HIV-1, including strains resistant to first-generation NNRTIs.[1] However, its journey through clinical trials was ultimately halted due to a combination of factors, including the observation of vasculitis in preclinical animal studies at high doses and a lack of significant therapeutic advantage over existing regimens in Phase IIb trials.

This document serves as a technical resource, consolidating key data and methodologies from various scientific publications and patents to provide a holistic view of this compound's development lifecycle.

Discovery and Development

This compound was developed through research efforts aimed at identifying NNRTIs with a higher barrier to resistance.[1] Unlike first-generation NNRTIs, which could be rendered ineffective by a single point mutation in the HIV-1 reverse transcriptase enzyme, this compound was shown to require multiple mutations for the virus to develop resistance.[1] The compound showed potent antiviral activity, with 50% effective concentration (EC50) values in the nanomolar to subnanomolar range.[2][3]

Preclinical and early clinical studies highlighted its potential, particularly against HIV-1 strains carrying the K103N mutation, which confers high-level resistance to other approved NNRTIs.[2] However, in 2001, clinical trials were restricted following the discovery of vasculitis in a 12-month animal toxicology study. While this was not observed in human patients, the finding raised significant safety concerns. Ultimately, Phase IIb clinical trials failed to demonstrate a statistically significant advantage of this compound in combination with other antiretroviral drugs compared to standard therapies, leading to the discontinuation of its development.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, this compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function. This, in turn, prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. Structural studies of this compound complexed with HIV-1 RT revealed an extensive network of hydrogen bonds with the main chain residues of the p66 subunit, which was thought to contribute to its resilience against resistance mutations.[4]

digraph "Capravirine_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

edge [arrowhead=normal, penwidth=1.5];

"HIV_Virus" [label="HIV-1 Virus", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Host_Cell" [label="Host CD4+ Cell", fillcolor="#FBBC05", fontcolor="#202124"];

"Viral_RNA" [label="Viral RNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"RT" [label="Reverse Transcriptase (RT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Viral_DNA" [label="Viral DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Integration" [label="Integration into\nHost Genome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" [label="this compound", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"HIV_Virus" -> "Host_Cell" [label="Enters"];

"Host_Cell" -> "Viral_RNA" [label="Releases"];

"Viral_RNA" -> "RT" [label="Template for"];

"RT" -> "Viral_DNA" [label="Synthesizes"];

"Viral_DNA" -> "Integration";

"this compound" -> "RT" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"];

}

A generalized workflow for one of the synthetic routes to this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various strains of HIV-1. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Parameter Value Reference EC50 Range 0.7 - 10.3 nM [3] IC50 (Purified RT) 0.45 µM

Table 2: this compound Activity Against NNRTI-Resistant HIV-1 Variants

Mutant Strain EC50 (nM) Fold Change vs. Wild Type Reference K103N 0.3 ~1 [2] L100I Fully Sensitive - Y181C 4.2 ~2-4 [2] V106A Fully Sensitive -

Experimental Protocols

General Anti-HIV Activity Assay (Cell-Based)

A common method to determine the anti-HIV activity of a compound in vitro involves the use of susceptible human cell lines, such as MT-4 or CEM-SS cells.

-

Cell Preparation: The chosen cell line is cultured in an appropriate medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1IIIB or HIV-1RF).

-

Treatment: Immediately after infection, the diluted this compound is added to the cell cultures. Control cultures with no drug and with a known inhibitor are also prepared.

-

Incubation: The treated and control cultures are incubated for a period of 4-7 days.

-

Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). Alternatively, cell viability can be assessed using assays like the MTT assay, which measures the metabolic activity of living cells.

-

Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-Based)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and purified recombinant HIV-1 RT.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or a chelating agent.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this is done by measuring the incorporation of radioactivity into the DNA product. For fluorescently labeled dNTPs, the fluorescence signal is measured.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the RT enzyme activity, is determined from the dose-response curve.

Conclusion

This compound represented a significant advancement in the design of NNRTIs with a higher genetic barrier to resistance. Its potent in vitro activity against a range of HIV-1 strains, including those resistant to earlier NNRTIs, made it a promising clinical candidate. However, the emergence of safety concerns from preclinical toxicology studies and the lack of superior efficacy in later-stage clinical trials ultimately led to the cessation of its development. The story of this compound underscores the rigorous and often challenging path of drug development. The extensive research and data generated during its investigation have, nevertheless, contributed valuable knowledge to the field of antiretroviral therapy and continue to inform the design of new and more effective HIV treatments.

References

- 1. Portico [access.portico.org]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Capravirine's Resistance Profile Against HIV-1 Mutants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1] While its clinical development was discontinued, the study of its resistance profile provides valuable insights into the mechanisms of NNRTI resistance and informs the development of future antiretroviral agents.[2] This technical guide provides a comprehensive overview of this compound's resistance profile, including quantitative data on its activity against various HIV-1 mutants, detailed experimental protocols for resistance assessment, and visualizations of key biological and experimental processes.

This compound demonstrated potent in vitro antiviral activity against several HIV-1 laboratory strains and clinical isolates with EC50 values in the nanomolar range.[3][4] A key characteristic of this compound is its unique resistance profile; multiple mutations in the reverse transcriptase are required to confer high-level resistance, in contrast to some other NNRTIs where a single mutation can lead to significant resistance.[1][4]

Data Presentation: this compound Activity Against HIV-1 Mutants

The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and a panel of NNRTI-resistant mutants. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 relative to the wild-type virus.

| HIV-1 RT Mutation(s) | This compound EC50 (nM) | Fold Change in EC50 | Reference |

| Wild-Type (NL4-3) | 0.7 - 10.3 | 1.0 | [3] |

| K103N | 0.3 | ~0.4 - 4.2 | [4] |

| L100I | Maintained Activity | - | [4] |

| Y181C | 4.2 | ~0.6 - 5.9 | [3][4] |

| V106A | Maintained Activity | - | [4] |

| V106A/Y181C | Maintained Potent Activity | - | [4] |

| Selected Mutations (in various combinations) | |||

| L100I, Y181C, G190E, L234I | High-level resistance | >22 | [3][4] |

| K101R/E, K103T, V106A/I, V108I | Multiple substitutions led to resistance | - | [3] |

| E138K, T139K, A158T, V179D/I/G | Multiple substitutions led to resistance | - | [3] |

| Y188D, V189I, G190A, F227C | Multiple substitutions led to resistance | - | [3] |

| W229R, L234F, M230I/L, P236H/T | Multiple substitutions led to resistance | - | [3] |

Experimental Protocols

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the methodology for selecting for this compound-resistant HIV-1 variants through serial passage in cell culture.[3]

Objective: To identify the genetic mutations in HIV-1 reverse transcriptase that confer resistance to this compound.

Materials:

-

HIV-1 laboratory strains (e.g., HIV-1 NL4-3, HIV-1 IIIB)

-

Permissive cell line (e.g., MT-2 cells, PM1 cells)

-

This compound (CPV)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

HIV-1 p24 antigen ELISA kit

-

PCR reagents for amplification of the reverse transcriptase gene

-

DNA sequencing reagents and equipment

Procedure:

-

Initiation of Culture: Seed permissive cells in a 96-well plate. Infect the cells with a known amount of wild-type HIV-1.

-

Drug Escalation: Add this compound to the culture at a starting concentration equal to the EC50 of the wild-type virus.

-

Virus Propagation and Monitoring: Culture the virus in the presence of this compound. Monitor virus replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.

-

Subculturing: When the p24 antigen level in the drug-treated culture is comparable to that of the no-drug control, harvest the cell-free supernatant containing the virus.

-

Increasing Drug Concentration: Use the harvested virus to infect fresh cells in a new 96-well plate. Double the concentration of this compound in the new culture.

-

Iterative Selection: Repeat steps 3-5 for multiple passages, gradually increasing the this compound concentration.

-

Genotypic Analysis: When the virus is able to replicate in the presence of high concentrations of this compound (e.g., >100-fold the initial EC50), isolate the viral RNA from the culture supernatant.

-

RT Gene Sequencing: Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations.

Phenotypic Susceptibility Assay

This protocol details the method for determining the susceptibility of HIV-1 variants to this compound.[5]

Objective: To quantify the antiviral activity of this compound against different HIV-1 strains by determining the EC50 value.

Materials:

-

Recombinant HIV-1 variants (containing specific RT mutations)

-

Permissive cell line (e.g., TZM-bl)

-

This compound (CPV)

-

Cell culture medium

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Drug Dilution Series: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Add the recombinant HIV-1 variants to the cells in the presence of the different concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.

-

Data Analysis: Plot the percentage of inhibition of luciferase activity against the log of the this compound concentration.

-

EC50 Determination: Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using a non-linear regression analysis.

-

Fold Change Calculation: Determine the fold change in susceptibility by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Mandatory Visualization

HIV-1 Reverse Transcription and NNRTI Inhibition

Caption: Mechanism of HIV-1 RT inhibition by this compound and resistance.

Experimental Workflow for In Vitro Selection of Drug Resistance

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

References

- 1. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Capravirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of Capravirine (S-1153, AG-1549), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Although its clinical development was discontinued, the unique characteristics of this compound, particularly its high barrier to resistance, offer valuable insights for the ongoing development of antiretroviral therapies.

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][2] As an NNRTI, it binds to an allosteric pocket on the p66 subunit of the RT, distinct from the active site used by nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This binding induces a conformational change in the enzyme's catalytic site, thereby blocking both RNA- and DNA-dependent DNA polymerase activity.[2]

The resilience of this compound to common NNRTI resistance mutations is attributed to its unique binding mode. Crystal structure analysis has revealed that this compound forms an extensive network of hydrogen bonds with the main chain residues of the RT enzyme, rather than the side chains which are more prone to mutation.[4] This interaction profile makes it difficult for single point mutations to disrupt the binding of the drug, providing a higher genetic barrier to the development of resistance compared to first-generation NNRTIs.[3][4]

In Vitro Antiviral Activity & Cytotoxicity

This compound demonstrated potent antiviral activity against both laboratory strains and clinical isolates of HIV-1. Its efficacy was maintained against a variety of viral strains harboring mutations that confer resistance to other NNRTIs.

Quantitative Antiviral Activity Data

The following tables summarize the key in vitro efficacy data for this compound.

| Parameter | Value | Target | Reference |

| IC₅₀ | 0.45 µM | Purified HIV-1 RT | [1] |

| vs. Nevirapine IC₅₀ | 6.51 µM | Purified HIV-1 RT | [1] |

| EC₅₀ Range | 0.7 - 10.3 nM | Laboratory & Clinical HIV-1 Strains | [1] |

| EC₉₀ Range | 2.4 - 21.5 nM | Laboratory & Clinical HIV-1 Strains | [1] |

| HIV-1 Mutant Strain | Key Mutation(s) | This compound EC₅₀ (ng/mL) | Reference |

| NNRTI-Resistant | Y181C | 0.3 - 7 | [1] |

| NNRTI-Resistant | K103N | Fully Sensitive | [1] |

| NNRTI-Resistant | V106A | Fully Sensitive | [1] |

| NNRTI-Resistant | L100I | Fully Sensitive | [1] |

Cytotoxicity and Selectivity Index

While specific 50% cytotoxic concentration (CC₅₀) values for this compound were not available in the reviewed literature, preclinical safety profiles have been described as excellent.[1] The Selectivity Index (SI), a critical measure of a drug's therapeutic window, is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile, signifying that the drug is potent against the virus at concentrations far below those that are toxic to host cells.

Resistance Profile

A defining feature of this compound is its high genetic barrier to resistance. Unlike first-generation NNRTIs, where a single amino acid substitution can lead to high-level resistance, HIV-1 must acquire multiple mutations to become resistant to this compound.[1][2] The emergence of resistant variants in vitro was markedly slower than for nevirapine.[1]

In vitro resistance selection studies have identified a diverse and complex pattern of mutations associated with reduced susceptibility to this compound. These often involve combinations of mutations rather than a single dominant pathway.

Key mutations identified in resistance selection studies include:

-

Primary Mutations: L100I, Y181C, G190E, L234I

-

Associated Mutations: K101R/E, K103T, V106A/I, V108I, E138K, V179D/I/G, Y188D, G190A, F227C, M230I/L, P236H/T[3]

Notably, this compound remains fully active against strains with the K103N mutation, a common mutation that confers broad cross-resistance to other NNRTIs.[1]

Preclinical Pharmacokinetics & Toxicology

Detailed quantitative pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) from preclinical studies in rats and dogs were not available in the public domain literature reviewed for this guide. However, descriptive findings from these studies provide important context.

Pharmacokinetics

-

Absorption & Metabolism: Studies in healthy human volunteers indicated that this compound is well absorbed orally, with metabolism being the primary mechanism for clearance.[5] The bioavailability was found to increase approximately twofold when administered with a meal.[6]

-

In Vivo Efficacy: An in vivo mouse/MT-4 cell model demonstrated dose-dependent inhibition of HIV-1 replication. The study also noted that this compound accumulates in the lymph nodes.[1]

Toxicology

-

General Safety: Preclinical studies in rodents and canines showed no significant toxicity at levels exceeding the highest doses used in Phase 1 human trials.[2]

-

Vasculitis Finding: A key preclinical finding emerged from a 12-month toxicology study in dogs, which revealed an unexpected incidence of vasculitis (inflammation of the blood vessels) at very high doses.[4] This finding was not observed in previous, shorter-term animal safety studies or in the approximately 650 patients who had received the drug in clinical trials.[7] However, this observation led to a temporary clinical hold by the FDA and contributed to the overall risk-benefit assessment of the compound.[4][7]

Experimental Protocols

The following sections describe the likely methodologies used for the key preclinical experiments based on standard industry practices.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

-

Reagent Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A) • oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and purified recombinant HIV-1 RT enzyme in a suitable buffer.

-

Compound Incubation: Serial dilutions of this compound (or control inhibitor) are added to the wells of a microtiter plate.

-

Reaction Initiation: The RT enzyme and reaction mixture are added to the wells to initiate the DNA synthesis reaction. The plate is incubated at 37°C.

-

Reaction Termination & Detection: The reaction is stopped. The newly synthesized labeled DNA is captured on a streptavidin-coated plate (for biotin labels) or detected via scintillation counting (for radioisotopes).

-

Data Analysis: The signal is quantified, and the concentration of this compound that inhibits 50% of the RT activity (IC₅₀) is calculated by plotting the percent inhibition against the log of the compound concentration.

Antiviral Activity & Cytotoxicity Assay (MTT-Based)

This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

-

Cell Plating: T-lymphocytic cells susceptible to HIV-1 infection (e.g., MT-4 cells) are seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of this compound are added to the wells. A set of wells without the compound serves as a virus control, and a set with neither compound nor virus serves as a cell control. A parallel plate is prepared without virus to assess cytotoxicity (CC₅₀).

-

Viral Infection: A standardized amount of an HIV-1 laboratory strain is added to the appropriate wells.

-

Incubation: The plates are incubated for several days (e.g., 5 days) at 37°C in a CO₂ incubator to allow for viral replication and the induction of cytopathic effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to all wells. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization & Readout: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is read on a spectrophotometer (e.g., at 570 nm).

-

Data Analysis:

-

EC₅₀: The concentration of this compound that protects 50% of the cells from virus-induced death is calculated.

-

CC₅₀: The concentration of this compound that reduces the viability of uninfected cells by 50% is calculated from the parallel plate.

-

Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀.

-

Summary and Conclusion

This compound is a potent second-generation NNRTI with a compelling preclinical profile, highlighted by its robust activity against resistant HIV-1 strains and a high barrier to the development of resistance. Its unique binding interaction with the main chain of the HIV-1 reverse transcriptase enzyme underpins this favorable resistance profile. While it demonstrated a good initial safety profile in short-term studies, the observation of vasculitis in a long-term, high-dose canine toxicology study, combined with a lack of superior efficacy in Phase IIb trials, ultimately led to the discontinuation of its development.

Despite not reaching the market, the study of this compound provides a valuable case study for drug developers. It underscores the principle that a high barrier to resistance is a critical attribute for new antiretrovirals and illustrates how unique binding modes can be exploited to achieve this. Furthermore, it serves as a reminder of the importance of long-term toxicology studies in uncovering potential liabilities that may not be apparent in shorter-term preclinical assessments. The extensive data gathered on its resistance pathways continue to inform the design of next-generation NNRTIs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (new NNRTI for salvage) Clinical Trials Restricted [natap.org]

- 3. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound clinical trials restricted: additional safety evaluation required | HIV i-Base [i-base.info]

- 5. Metabolism and excretion of this compound, a new non-nucleoside reverse transcriptase inhibitor, alone and in combination with ritonavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

Capravirine development history and discontinuation reasons

An In-depth Technical Guide on the Development and Discontinuation of a Once-Hopeful HIV-1 Inhibitor

This technical guide provides a comprehensive overview of the development history, mechanism of action, and the ultimate discontinuation of capravirine (formerly known as AG1549 and S-1153), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by Pfizer, this compound was once a promising candidate for the treatment of HIV-1 infection, particularly in treatment-experienced patients. However, its journey from bench to bedside was cut short due to a combination of factors including insufficient efficacy, and complex drug-drug interactions. This document, intended for researchers, scientists, and drug development professionals, delves into the scientific and clinical data that shaped the trajectory of this compound.

Introduction and Development History

This compound emerged in the mid-1990s from Shionogi & Co. and was later licensed and developed by Agouron Pharmaceuticals, which was subsequently acquired by Pfizer.[1] As a second-generation NNRTI, it was designed to be effective against HIV-1 strains that had developed resistance to first-generation NNRTIs like nevirapine and efavirenz.[1] Preclinical studies demonstrated potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1.[1] A key distinguishing feature of this compound was its unique resistance profile; it was suggested that multiple mutations in the reverse transcriptase enzyme would be required to confer resistance, a significant advantage over existing NNRTIs where a single mutation could lead to treatment failure.[2]

The development of this compound progressed through Phase I and into Phase II clinical trials. However, the program faced a significant setback in March 2001 when Pfizer announced a restriction on its clinical trials.[3] This decision was based on the findings of a 12-month animal toxicology study where vasculitis (inflammation of blood vessels) was observed in animals receiving very high doses of the drug.[3] Although no cases of vasculitis were detected in human trial participants, this finding necessitated further safety evaluations and temporarily halted the broad expansion of clinical studies.[3]

Despite these safety concerns, development continued, focusing on treatment-experienced patient populations. Ultimately, in July 2005, Pfizer announced the discontinuation of this compound's development.[4] The decision was primarily based on disappointing results from two Phase IIb clinical trials which failed to demonstrate a statistically significant benefit when this compound was added to a standard triple-drug antiretroviral therapy.[4]

Mechanism of Action

This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å away from the polymerase active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into DNA.

The unique resilience of this compound to common NNRTI resistance mutations was attributed to its distinct binding mode.[6] Crystal structure analysis of this compound analogues in complex with HIV-1 RT revealed an extensive network of hydrogen bonds with the main chain of residues 101, 103, and 236 of the p66 subunit.[6] These interactions with the enzyme's backbone, rather than the side chains which are prone to mutation, were thought to make this compound less susceptible to the effects of single-point mutations that confer resistance to other NNRTIs.[6]

Key Experimental and Clinical Findings

The development of this compound was marked by a series of preclinical and clinical studies designed to evaluate its efficacy, safety, and pharmacokinetic profile.

Preclinical and Phase I Studies

Early in vitro studies highlighted this compound's potent activity against a range of HIV-1 isolates, including those with the K103N mutation, a common NNRTI resistance mutation. A Phase I study in 55 HIV-1-infected individuals demonstrated that this compound had potent antiviral activity, even in treatment-experienced patients.[2] The most frequently reported adverse events were mild diarrhea and nausea, with no drug-related rashes observed.[2]

| Phase I Study: Antiviral Activity | |

| Parameter | Result |

| Patient Population | 55 HIV-1-infected individuals |

| CD4+ T lymphocyte count | 50-500 cells/μL |

| Treatment Duration | Up to 28 days |

| Median HIV-1 Load Decrease (Day 15) | 1.34 log10 copies/mL (at 25 mg/kg/day) |

| Mean HIV-1 Load Decrease (Day 15) | 1.45 log10 copies/mL (at 25 mg/kg/day) |

| Data from Gewurz et al., J Infect Dis, 2004.[2] |

Phase IIb Clinical Trials and Discontinuation

The ultimate decision to halt the development of this compound was driven by the outcomes of two pivotal Phase IIb, randomized, double-blind, placebo-controlled studies (NCT00052117 and NCT00006211, which appears to be an earlier identifier for a similar study design). These trials were designed to assess the efficacy and safety of this compound in treatment-experienced patients who were failing their current antiretroviral regimens.

Unfortunately, specific quantitative results from these trials were not formally published in peer-reviewed journals, and the study records on ClinicalTrials.gov do not have posted results.[7][8] However, a presentation at the 8th Conference on Retroviruses and Opportunistic Infections (CROI) in 2001 by Wolfe and colleagues provided a glimpse into the disappointing efficacy data. In a study of NNRTI-experienced patients, the addition of this compound to a regimen of nelfinavir and two new nucleoside reverse transcriptase inhibitors (NRTIs) resulted in less than 30% of subjects achieving a plasma viral load of less than 50 copies/mL.[9] This was considered a poor response, especially given that the patients were naïve to the protease inhibitor (PI) and the two NRTIs used in the new regimen.[9]

| Phase IIb Study (as presented at 8th CROI) | |

| Patient Population | NNRTI-experienced, PI-naïve |

| Intervention | This compound + Nelfinavir + 2 new NRTIs |

| Primary Efficacy Endpoint | Proportion of subjects with plasma HIV-1 RNA <50 copies/mL |

| Result | < 30% |

| Data from Wolfe et al., 8th CROI, Abstract 323.[9] |

Experimental Protocols

Phase IIb Clinical Trial Design (General Overview based on available information for NCT00006211): [7]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: HIV-1 infected adults with a history of treatment failure on an NNRTI-containing regimen. Patients were required to have a detectable viral load.

-

Treatment Arms:

-

Arm 1: this compound + Nelfinavir (a protease inhibitor) + two new NRTIs.

-

Arm 2: Placebo + Nelfinavir + two new NRTIs.

-

-

Primary Endpoints: The primary measure of efficacy was the proportion of patients with a plasma HIV-1 RNA level below a certain threshold (e.g., <400 or <50 copies/mL) at a specified time point (e.g., 24 or 48 weeks).

-

Secondary Endpoints: Included changes in CD4+ cell count from baseline, the incidence of adverse events, and the development of genotypic and phenotypic resistance.

-

Key Assessments: Regular monitoring of plasma HIV-1 RNA levels, CD4+ cell counts, clinical chemistry, and hematology. Pharmacokinetic sampling was also performed.

Animal Toxicology Study (Vasculitis Finding): [3]

-

Study Design: A 12-month, repeat-dose toxicology study.

-

Animal Species: The specific species was not detailed in the publicly available announcements, but dogs were mentioned in a later report.[10]

-

Dosing: Animals received "very high doses" of this compound. The exact dose levels were not disclosed.

-

Key Finding: The unexpected observation of vasculitis (inflammation of the blood vessels) in the high-dose group. This was not observed in previous, shorter-duration animal safety studies.

-

Follow-up: This finding prompted further, more detailed animal toxicology studies to better characterize the safety profile of this compound.

Reasons for Discontinuation

The decision to terminate the this compound development program was multifactorial, with the primary reasons being:

-

Lack of Efficacy: The Phase IIb clinical trials failed to demonstrate a significant virological benefit of adding this compound to an optimized background regimen in treatment-experienced patients.[4] The observed viral suppression rates were not superior to those achievable with existing approved antiretroviral agents.

-

Complex Drug-Drug Interactions: this compound was found to have complex interactions with other antiretroviral drugs, particularly protease inhibitors. These interactions are likely mediated through the induction or inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Such interactions would have made the use of this compound in combination regimens for treatment-experienced patients, who often require multiple medications, challenging to manage.

-

Underlying Safety Concerns: While vasculitis was not observed in humans, the findings in animal studies cast a shadow over the long-term safety profile of the drug.[3] The need for ongoing, intensive safety monitoring in all clinical trials added to the complexity and cost of the development program.[10]

Conclusion

The story of this compound serves as a salient case study in the challenges of antiretroviral drug development. Despite a promising and unique mechanism of action that suggested an advantage in overcoming drug resistance, the compound ultimately failed to deliver a clinically meaningful benefit in the intended patient population. The combination of insufficient efficacy in late-stage clinical trials, coupled with a complex drug interaction profile and unresolved safety concerns from preclinical studies, led to the discontinuation of its development. This outcome underscores the critical importance of demonstrating not just in vitro potency, but also a clear clinical advantage and a manageable safety and interaction profile for any new therapeutic agent to succeed in the evolving landscape of HIV treatment.

References

- 1. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 2. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound clinical trials restricted: additional safety evaluation required | HIV i-Base [i-base.info]

- 10. | BioWorld [bioworld.com]

Methodological & Application

Capravirine In Vitro Antiviral Assay: Application Notes and Protocols for MT-4 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for conducting an in vitro antiviral assay of Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), using the human T-cell line MT-4. This document outlines the necessary procedures for determining the efficacy and cytotoxicity of this compound against the Human Immunodeficiency Virus (HIV).

Introduction

This compound (formerly AG-1549) is a potent NNRTI that has demonstrated significant activity against wild-type and various drug-resistant strains of HIV-1. The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection, making it an excellent model for in vitro anti-HIV drug screening. The following protocols detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to quantify both the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound and its analogues have been evaluated in MT-4 cells. While specific quantitative data for this compound in MT-4 cells from a single comprehensive source is limited in the public domain, the following table summarizes representative data for NNRTI compounds, including analogues of this compound, to provide a comparative context.

| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound Analogue 1 | HIV-1 (Wild-Type) | 0.019 | >100 | >5263 |

| This compound Analogue 2 | HIV-1 (K103N Mutant) | 0.05 | >100 | >2000 |

| This compound Analogue 3 | HIV-1 (Y181C Mutant) | 0.1 | >100 | >1000 |

| Nevirapine (Reference) | HIV-1 (Wild-Type) | 0.10 | >100 | >1000 |

Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Experimental Protocols

This section provides a detailed methodology for the in vitro antiviral and cytotoxicity assessment of this compound using MT-4 cells and the MTT assay.

Materials and Reagents

-

MT-4 cells

-

HIV-1 stock (e.g., IIIB or NL4-3 strain)

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solybilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Antiviral Activity Assay (EC50 Determination)

-

Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium.

-

Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.1) to each well containing the test compound and to the virus control wells (no compound). Include mock-infected cell control wells (no virus, no compound).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, until the virus control wells show a significant cytopathic effect (CPE).

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell protection using the formula: [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100. The EC50 value is determined by plotting the percentage of protection against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50 Determination)

-

Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium.

-

Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include cell control wells containing only medium.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

MTT Assay: Follow the same procedure as described in the antiviral activity assay (steps 5a-5d).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: [1 - (Absorbance of treated, uninfected cells) / (Absorbance of cell control)] * 100. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

Determining the 50% Effective Concentration (EC50) of Capravirine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The protocols described herein are foundational for the preclinical assessment of this compound's antiviral potency. Standard methodologies, including the p24 antigen capture ELISA, a luciferase reporter gene assay, and an MTT assay for cytotoxicity, are presented to ensure robust and reproducible data generation. This guide is intended to assist researchers in the fields of virology and drug development in the accurate evaluation of this compound and other antiviral candidates.

Introduction

This compound (formerly AG1549) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent in vitro activity against wild-type and various drug-resistant strains of HIV-1.[1] A critical parameter in the preclinical evaluation of any antiviral agent is its 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication in vitro. Accurate determination of the EC50 value is essential for understanding a compound's potency, structure-activity relationship (SAR), and for comparing its efficacy against other antiviral agents.

This application note details three common and reliable methods for determining the EC50 of this compound against HIV-1 in cell culture:

-

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the supernatant of infected cell cultures.

-

Luciferase Reporter Gene Assay: Utilizes a recombinant virus expressing a luciferase reporter gene, where light output is proportional to the level of viral replication.

-

MTT Assay: Assesses the metabolic activity of cells, which is used to determine the cytotoxicity of the compound and to ensure that the observed antiviral effect is not due to cell death.

Principle of the Assays

The determination of this compound's EC50 value relies on challenging HIV-1 replication in a susceptible cell line in the presence of varying concentrations of the drug. The extent of viral inhibition is quantified by measuring a specific viral marker or a reporter gene product. By plotting the percentage of inhibition against the logarithm of the drug concentration, a sigmoidal dose-response curve is generated, from which the EC50 value can be calculated.

Quantitative Data Summary

The following table summarizes previously reported EC50 values for this compound against various HIV-1 strains in different cell lines. This data provides a reference for expected outcomes when performing the described protocols.

| HIV-1 Strain | Cell Line | Assay Method | EC50 (nM) | Reference |

| Wild-type | MT-4 | MTT Assay | 0.7 - 10.3 | [1] |

| Wild-type | MT-2 | MTT Assay | Data not specified | [1] |

| Wild-type | M8166 | MTT Assay | Data not specified | [1] |

| Wild-type | PBMCs | MTT Assay | Data not specified | [1] |

| RT-resistant strains | MT-4 | MTT Assay | 2.2 | [1] |

| K103N mutant | Not specified | Not specified | 0.3 | [2] |

| Y181C mutant | Not specified | Not specified | 4.2 | [2] |

Experimental Protocols

General Cell Culture and Virus Propagation

-

Cell Lines: MT-4 (human T-cell leukemia virus-transformed T-cell line) or CEM-GFP (a human T-lymphoblastoid cell line) are commonly used for these assays. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) or clinical isolates can be used. Virus stocks are typically prepared by infecting susceptible cells and harvesting the supernatant when viral replication reaches its peak, as determined by p24 antigen levels. The virus stock should be titered to determine the tissue culture infectious dose 50 (TCID50).

Protocol 1: p24 Antigen Capture ELISA

This protocol measures the inhibition of HIV-1 replication by quantifying the p24 antigen concentration in the cell culture supernatant.

Materials:

-

96-well cell culture plates

-

HIV-1 susceptible cell line (e.g., MT-4)

-

HIV-1 virus stock

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Commercial HIV-1 p24 Antigen ELISA kit (e.g., from PerkinElmer or ZeptoMetrix)[3][4]

-

5% Triton X-100

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from sub-nanomolar to micromolar to generate a full dose-response curve. Include a "no drug" control (virus only) and a "no virus" control (cells only).

-

Infection: Add 50 µL of diluted HIV-1 stock (at a predetermined multiplicity of infection, MOI) to each well, except for the "no virus" control wells.

-

Drug Addition: Immediately add 50 µL of the diluted this compound solutions to the appropriate wells. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Supernatant Harvest: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.

-

Viral Lysis: Inactivate the virus in the supernatant by adding Triton X-100 to a final concentration of 0.5%.[3]

-

p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.[3][4][5][6][7] This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Adding the lysed supernatant samples and p24 standards to the wells.

-

Incubating to allow p24 to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a biotinylated detector antibody, followed by streptavidin-horseradish peroxidase (HRP).

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

Reading the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards.

-

Determine the p24 concentration in each sample from the standard curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

-

Plot the percentage of inhibition versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: Luciferase Reporter Gene Assay

This assay provides a rapid and sensitive method for quantifying HIV-1 replication using a recombinant virus that expresses luciferase.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

-

Recombinant HIV-1 expressing luciferase

-

This compound stock solution

-

Complete DMEM medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in complete medium.

-

Drug and Virus Addition: Remove the medium from the cells and add 100 µL of medium containing the appropriate concentration of this compound and the luciferase-expressing HIV-1.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[8][9][10]

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[8][11][12]

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control (100% infection).

-

Plot the percentage of inhibition versus the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

-

Protocol 3: MTT Cytotoxicity Assay

This assay is crucial to ensure that the observed reduction in viral replication is due to the antiviral activity of this compound and not its toxicity to the host cells.

Materials:

-

96-well cell culture plates

-

HIV-1 susceptible cell line (e.g., MT-4)

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include a "cells only" control (no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14][15]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each this compound concentration relative to the "cells only" control.

-

The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

-

The selectivity index (SI) can be calculated as CC50/EC50, which provides a measure of the therapeutic window of the compound.

-

Visualizations

Caption: Experimental workflow for determining this compound EC50.

Caption: Mechanism of action of this compound.

References

- 1. Portico [access.portico.org]

- 2. academic.oup.com [academic.oup.com]

- 3. hiv-forschung.de [hiv-forschung.de]

- 4. web-resources.zeptometrix.com [web-resources.zeptometrix.com]

- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. fybreeds.com [fybreeds.com]

- 8. med.emory.edu [med.emory.edu]

- 9. assaygenie.com [assaygenie.com]

- 10. labbox.es [labbox.es]

- 11. researchgate.net [researchgate.net]

- 12. goldbio.com [goldbio.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

Application Notes: Capravirine Cell-Based Assay for HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capravirine (formerly AG-1549 or S-1153) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Developed by Pfizer, it reached Phase IIb clinical trials before its development was discontinued.[2][3][4] Unlike first-generation NNRTIs, this compound exhibits a unique resistance profile, maintaining significant activity against HIV-1 strains harboring mutations that confer high-level resistance to other approved NNRTIs, such as the K103N mutation.[3][5] It requires multiple mutations in the reverse transcriptase enzyme to develop high-level resistance, making it a valuable tool for research in antiretroviral drug development.[5][6]

These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, along with its mechanism of action and inhibitory concentrations.

Mechanism of Action

This compound is an allosteric inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket on the enzyme, distinct from the active site where nucleoside analogs (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, distorting the catalytic site and blocking the conversion of the viral RNA genome into double-stranded DNA.[3] This inhibition of reverse transcription is a critical early step in the HIV-1 replication cycle, effectively preventing the integration of the viral genome into the host cell's DNA and halting the infection.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent antiviral activity against both laboratory strains and clinical isolates of HIV-1, including those resistant to other NNRTIs. The 50% effective concentration (EC₅₀) is typically in the nanomolar or subnanomolar range.[5]

| HIV-1 Strain | Relevant Mutation(s) | This compound EC₅₀ (nM) | Fold Change vs. Wild-Type |

| Wild-Type (Lab Strains) | None | 0.7 - 2.2 | 1.0 |

| Clinical Isolates | Various | 0.7 - 10.3 | - |

| NNRTI-Resistant | K103N | 0.3 | ~0.1 - 0.4 |

| NNRTI-Resistant | L100I | Fully Sensitive | ~1.0 |

| NNRTI-Resistant | V106A | Fully Sensitive | ~1.0 |

| NNRTI-Resistant | Y181C | 4.2 | ~1.9 - 6.0 |

Data compiled from preclinical studies.[5][7] Fold change can vary based on the specific wild-type reference strain and assay conditions. "Fully Sensitive" indicates no significant loss of potency.

Experimental Protocols

Protocol: HIV-1 Inhibition Assay using p24 Antigen Detection

This protocol describes a cell-based assay to determine the EC₅₀ of this compound by quantifying the inhibition of HIV-1 replication in a susceptible T-cell line. The endpoint measurement is the level of HIV-1 p24 capsid protein in the cell culture supernatant, detected by a sandwich enzyme-linked immunosorbent assay (ELISA).

1. Materials and Reagents

-

Cell Line: CEM-SS or MT-2 cells (human lymphoblastoid T-cell lines).

-

HIV-1 Stock: Laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3) with a known tissue culture infectious dose (TCID₅₀).

-

Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Control Inhibitor: Azidothymidine (AZT) or another well-characterized antiretroviral.

-

Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), multichannel pipettes, plate reader.

-

Assay Kit: Commercial HIV-1 p24 Antigen Capture ELISA kit.[8][9]

2. Experimental Workflow Diagram

3. Step-by-Step Procedure

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in culture medium. The final concentrations should span a range appropriate to capture the expected EC₅₀ (e.g., from 100 nM down to 0.005 nM). Prepare dilutions for control compounds similarly.

-

Cell Seeding: Harvest actively growing CEM-SS cells and adjust their density in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10⁵ cells/mL (50,000 cells/well).[10]

-

Compound Addition: Add 50 µL of the diluted this compound, control compounds, or medium (for virus control wells) to the appropriate wells.

-

Infection: Immediately after adding the compound, add 50 µL of HIV-1 virus stock (diluted to the desired multiplicity of infection) to all wells except the uninfected "cell control" wells.[10] The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate for 5 to 7 days at 37°C in a humidified 5% CO₂ atmosphere. This allows for multiple rounds of viral replication.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for p24 analysis.

-

p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's protocol.[8][11] This typically involves:

-

Adding cell supernatant (potentially lysed with detergent) to wells coated with anti-p24 monoclonal antibodies.

-

Incubating to allow p24 antigen to bind.

-

Washing the wells to remove unbound material.

-

Adding a biotinylated secondary antibody, followed by a streptavidin-enzyme conjugate (e.g., HRP).

-

Adding a chromogenic substrate and stopping the reaction.

-

Reading the absorbance at the appropriate wavelength (e.g., 450 nm).

-

4. Data Analysis

-

Calculate Percent Inhibition: Determine the percentage of viral inhibition for each this compound concentration using the following formula: % Inhibition = 100 * [1 - (OD_Sample - OD_CellControl) / (OD_VirusControl - OD_CellControl)] Where OD is the optical density (absorbance) reading from the plate reader.

-

Determine EC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC₅₀, which is the concentration of this compound that inhibits viral replication by 50%.[12] Software such as GraphPad Prism is commonly used for this analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. hanc.info [hanc.info]

- 9. ablinc.com [ablinc.com]

- 10. 2.4. HIV-1 p24 antigen assay and cell viability test [bio-protocol.org]

- 11. ablinc.com [ablinc.com]

- 12. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay with Capravirine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that causes Acquired Immunodeficiency Syndrome (AIDS). A critical enzyme for the replication of HIV-1 is reverse transcriptase (RT), which converts the single-stranded viral RNA genome into double-stranded DNA[1]. This proviral DNA is then integrated into the host cell's genome, leading to the production of new viral particles. Due to its essential role, HIV-1 RT is a primary target for antiretroviral therapy[1].

Antiretroviral drugs that target this enzyme include Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2]. Capravirine (formerly AG-1549 or S-1153) is a second-generation NNRTI known for its potent activity against both wild-type HIV-1 and strains that have developed resistance to other NNRTIs[3][4]. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function[2][4].

This application note provides a detailed protocol for an in-vitro HIV-1 reverse transcriptase enzyme inhibition assay using this compound. It outlines the mechanism of action, experimental procedures, and data analysis required to determine the inhibitory potency of the compound.

Mechanism of Action: this compound Inhibition of HIV-1 RT

This compound is a non-competitive inhibitor of HIV-1 RT. Unlike NRTIs, which compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site, NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT heterodimer, located approximately 10 Å from the polymerase active site[2][5]. This binding event does not prevent the binding of dNTPs but rather alters the enzyme's conformation, thereby blocking the chemical step of nucleotide incorporation and halting DNA synthesis[2]. This allosteric inhibition is a hallmark of the NNRTI class of drugs[6][7][8]. The unique binding mode of this compound, involving extensive hydrogen bonding with the main chain of RT residues, contributes to its resilience against common resistance mutations like K103N[3][4].

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Quantitative Data Summary: Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against both purified HIV-1 RT and various viral strains in cell culture. The following table summarizes key quantitative data for its efficacy.

| Parameter | Value | Target | Comments | Reference |

| IC₅₀ | 0.45 µM | Purified HIV-1 RT | The concentration required to inhibit 50% of the enzyme's activity in a biochemical assay. | [3] |

| EC₅₀ | 0.7 to 10.3 nM | Laboratory & Clinical HIV-1 Strains | The concentration required for 50% reduction of viral replication in cell-based assays. | [3] |

| EC₉₀ | 2.4 to 21.5 nM | Laboratory & Clinical HIV-1 Strains | The concentration required for 90% reduction of viral replication in cell-based assays. | [3] |

| Activity Against Mutants | Potent | K103N, L100I, Y181C, V106A | Maintains significant activity against strains resistant to first-generation NNRTIs. | [9] |

Experimental Protocol: Colorimetric HIV-1 RT Inhibition Assay

This protocol is based on a common, non-radioactive method for measuring HIV-1 RT activity via an enzyme-linked immunosorbent assay (ELISA). The assay quantifies the amount of digoxigenin (DIG)-labeled DNA synthesized by the enzyme, which is captured on a streptavidin-coated plate via a biotin-labeled primer.

Experimental Workflow

The overall workflow involves preparing the reagents, incubating the enzyme with the inhibitor, initiating the reverse transcription reaction, capturing the product, and detecting the signal.

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (e.g., 10 mU/µl)

-

This compound (stock solution in DMSO)

-

Streptavidin-coated 96-well microplates

-

Reaction Buffer (e.g., Tris-HCl, KCl, MgCl₂)

-

Template/Primer Mix: Poly(A) template and Biotin-Oligo(dT)₁₅ primer

-

dNTP Mix containing DIG-dUTP

-

Lysis/Binding Buffer

-

Wash Buffer (e.g., PBS with Tween-20)

-

Anti-DIG-HRP Conjugate (Antibody conjugated to Horseradish Peroxidase)

-

HRP Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Plate reader capable of measuring absorbance at 405 nm

Assay Procedure

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of this compound in reaction buffer containing a small, constant percentage of DMSO (e.g., <1%) to avoid solvent effects.

-

Include a "no inhibitor" control (vehicle control, with DMSO only) and a "no enzyme" control (background).

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a separate reaction plate or tubes, add 20 µL of diluted this compound (or vehicle control) to each well.

-

Add 20 µL of diluted HIV-1 RT enzyme (e.g., 1-2 mU per reaction) to each well, except for the "no enzyme" control.

-

Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reverse Transcription Reaction:

-

Prepare the complete reaction mixture containing the template/primer and the DIG-labeled dNTP mix according to the manufacturer's instructions.

-

Add 40 µL of this reaction mixture to each well to start the reaction.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Product Capture and Detection:

-

Stop the reaction by adding an appropriate stop solution if required by the kit.

-

Transfer the reaction mixtures to a streptavidin-coated microplate.

-

Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind to the streptavidin.

-

Wash the plate 3-5 times with Wash Buffer to remove unbound components.

-

Add 100 µL of diluted Anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate again 3-5 times with Wash Buffer.

-

Add 100 µL of HRP substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

-

Stop the colorimetric reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of RT inhibition for each this compound concentration: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_VehicleControl)] * 100

-

Determine IC₅₀ Value:

-

Plot the Percent Inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC₅₀ is the concentration of this compound that produces 50% inhibition of the enzyme's activity.

-

Disclaimer: This application note provides a generalized protocol. Researchers should optimize assay conditions (e.g., enzyme concentration, incubation times) and refer to specific instructions provided with their assay kits and reagents.

References

- 1. mdpi.com [mdpi.com]

- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 7. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]

- 8. youtube.com [youtube.com]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the In Vitro Selection of Capravirine-Resistant HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent in vitro activity against various strains of HIV-1. Understanding the mechanisms of resistance to new antiviral compounds is a critical component of drug development. The following application notes provide detailed protocols for the selection and characterization of this compound-resistant HIV-1 strains in a cell culture setting. This process, known as in vitro resistance selection, involves the serial passage of HIV-1 in the presence of escalating concentrations of the drug, thereby selecting for viral variants with reduced susceptibility.

This compound is noted for its unique resistance profile; unlike many other NNRTIs where a single mutation can confer high-level resistance, multiple mutations in the reverse transcriptase (RT) enzyme are typically required to achieve significant resistance to this compound.

Data Presentation

The following tables summarize the quantitative data associated with this compound resistance. Table 1 outlines the mutations in the HIV-1 reverse transcriptase that have been identified through in vitro selection with this compound. Table 2 provides the 50% effective concentration (EC50) values of this compound against common NNRTI-resistant HIV-1 variants.

Table 1: Mutations Associated with this compound Resistance in HIV-1 Reverse Transcriptase

| Primary Mutations | Associated Mutations |

| L100I | K101R/E |

| Y181C | K103T |

| G190E | V106A/I |